1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl hydrazine with a suitable cyclopropyl ketone under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The use of microchannel reactors has been reported to improve the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, ketones, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A similar compound with an amino group instead of a carboxylic acid group.
1-Methyl-5-hydroxypyrazole: Features a hydroxyl group at the 5-position instead of a carboxylic acid group.
Uniqueness
1-Methyl-5-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methyl-5-(1-methylcyclopropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(3-4-9)7-6(8(12)13)5-10-11(7)2/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ZVIIANILDHSPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(C=NN2C)C(=O)O |
Origin of Product |
United States |
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